molecular formula C17H11IN4O B3872089 5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

Cat. No.: B3872089
M. Wt: 414.20 g/mol
InChI Key: OYNPIRDJMCQCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is a useful research compound. Its molecular formula is C17H11IN4O and its molecular weight is 414.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is 413.99776 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatility in Organic Synthesis

5-Iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is recognized for its role in organic synthesis. It's a derivative of isatin (1H-indole-2,3-dione), which is a versatile substrate for synthesizing a variety of heterocyclic compounds like indoles and quinolines. These compounds are not only significant in drug synthesis but also found in mammalian tissue, suggesting a role in modulating biochemical processes (Garden & Pinto, 2001).

Molecular Structure Analysis

Research into the molecular structure of similar compounds, like 5-iodoisatin, reveals their potential for forming chains and sheets through hydrogen bonds and iodo-carbonyl interactions. Such structural properties are crucial in understanding the compound's reactivity and potential applications (Garden et al., 2006).

Applications in Antituberculosis Activity

Derivatives of 1H-indole-2,3-dione, which include compounds similar to 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), have been synthesized and evaluated for their antituberculosis activity. Notably, some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Karalı et al., 2007).

Anticancer Potential

The antileukemic potential of derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone, a structurally related compound, has been researched extensively. These derivatives show cytotoxic effects in various cancer cell lines, suggesting the potential application of similar compounds in cancer therapy (Kuruca et al., 2008).

Involvement in Metal Complex Formation

Compounds like isatinic quinolyl hydrazone, which share a structural similarity with 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), are known for their ability to form chelates with transition metals. This property has implications in both the field of material science and pharmacology, where metal complexes play a significant role (Seleem, 2011).

Synthesis of Novel Compounds

The compound'sversatility is further highlighted in the synthesis of novel compounds. For instance, the synthesis of new 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones, which are derivatives of similar compounds, showcases the potential of 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in creating new and potentially useful heterocyclic compounds (Helissey et al., 1987).

Electrophilic and Regioselective Ring Closure

The compound is instrumental in facilitating electrophilic and regioselective ring closure processes, as seen in the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines. This underscores its utility in complex organic synthesis, leading to compounds with varied biological activities (Verma et al., 2011).

Design and Synthesis of Anti-Breast Cancer Agents

Its derivatives have been used in the design and synthesis of anti-breast cancer agents, particularly those based on the isatin scaffold. This exemplifies the compound's relevance in medicinal chemistry and drug development (Solomon et al., 2010).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a key application area for 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). Its versatility in forming complex and biologically active structures is significant in the development of new therapeutic agents and materials (Viramgama, 2011).

Properties

IUPAC Name

5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11IN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNPIRDJMCQCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)I)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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